4-Hydroxyretinal

Übersicht

Beschreibung

4-Hydroxyretinal is a derivative of retinal, a form of vitamin A. It is characterized by the presence of a hydroxyl group at the fourth position of the cyclohexenyl ring. This compound plays a significant role in various biological processes, including vision, cell differentiation, and growth. It is a natural ligand for several retinoic acid receptors, which are crucial for gene transcription regulation .

Vorbereitungsmethoden

4-Hydroxyretinal can be synthesized through several methods. One common approach involves the stereoselective synthesis using Horner–Wadsworth–Emmons and Stille cross-coupling reactions. The CBS method of ketone reduction is employed in the enantioface-differentiation step to provide the precursors for the synthesis of the this compound enantiomers . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.

Analyse Chemischer Reaktionen

4-Hydroxyretinal undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 4-oxoretinal.

Reduction: Enzymatic reduction by alcohol dehydrogenase can convert it to 4-hydroxyretinol.

Substitution: The hydroxyl group can participate in substitution reactions under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions include 4-oxoretinal and 4-hydroxyretinol .

Wissenschaftliche Forschungsanwendungen

Role in Vision

4-Hydroxyretinal as a Chromophore

This compound serves as a chromophore in certain visual pigments, particularly in some cephalopods. It plays a crucial role in the phototransduction process, where light is converted into electrical signals in the retina. Research has shown that this compound can replace other chromophores in photoreceptive proteins, enhancing our understanding of visual mechanisms across different species .

Case Study: Comparative Vision Studies

In studies involving various animal models, this compound has been used to investigate the efficiency of light capture and signal transduction. For instance, comparative studies on squid and fish have demonstrated how different retinal chromophores affect visual sensitivity and adaptation to varying light environments .

Biomedical Applications

Potential Therapeutic Uses

Recent research highlights the potential of this compound in therapeutic applications, especially concerning oxidative stress-related diseases. As a product of lipid peroxidation, it is implicated in various pathophysiological conditions, including neurodegenerative diseases and cancer. Its ability to modulate cell signaling pathways suggests that it could be targeted for drug development aimed at mitigating oxidative damage .

Data Table: Summary of Biological Effects of this compound

| Biological Effect | Mechanism | Potential Application |

|---|---|---|

| Modulation of Cell Growth | Alters signaling pathways (e.g., ERK, Akt) | Cancer therapy |

| Neuroprotection | Reduces oxidative stress | Treatment for neurodegenerative diseases |

| Visual Function Enhancement | Enhances phototransduction efficiency | Vision restoration therapies |

Research Methodologies

Techniques for Studying this compound

Various methodologies have been employed to study the effects and applications of this compound:

- Spectroscopic Analysis: Used to determine the absorption properties of this compound and its interaction with proteins.

- Cell Culture Studies: Investigate the cytotoxic effects and protective roles against oxidative stress.

- In Vivo Models: Assess the physiological impacts of administering this compound in animal models.

Conclusion and Future Directions

The exploration of this compound continues to reveal its multifaceted roles in both biological systems and potential therapeutic contexts. Future research should focus on:

- Elucidating the specific pathways influenced by this compound.

- Developing synthetic analogs that could enhance its beneficial effects while minimizing toxicity.

- Investigating its role in other biological systems beyond vision.

Wirkmechanismus

4-Hydroxyretinal exerts its effects by binding to retinoic acid receptors, which are ligand-dependent transcription factors. Upon binding, it activates these receptors, leading to the transcription of genes involved in cell growth, differentiation, and apoptosis. The molecular targets include various genes regulated by retinoic acid receptors, and the pathways involved are crucial for maintaining cellular homeostasis .

Vergleich Mit ähnlichen Verbindungen

4-Hydroxyretinal is unique compared to other retinoids due to its specific hydroxylation at the fourth position. Similar compounds include:

Retinal: The parent compound without the hydroxyl group.

4-Oxoretinal: The oxidized form of this compound.

4-Hydroxyretinoic acid: Another hydroxylated derivative with distinct biological activities.

The uniqueness of this compound lies in its specific interaction with retinoic acid receptors and its role in various biological processes .

Biologische Aktivität

4-Hydroxyretinal, also referred to as vitamin A4, is a chromophore that plays a significant role in the visual systems of various organisms, particularly in arthropods and some vertebrates. Its biological activity is closely related to its structural properties and its interaction with opsins, the proteins responsible for phototransduction in visual processes.

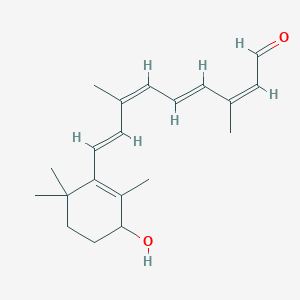

Chemical Structure and Properties

This compound is a derivative of retinal, characterized by the presence of a hydroxyl group at the 4-position of the β-ionone ring. This modification influences its optical properties and binding affinity to opsins. The general structure can be represented as follows:

The presence of the hydroxyl group alters the chromophore's spectral properties, allowing it to absorb light at different wavelengths compared to its counterparts like all-trans-retinal and 11-cis-retinal.

Biological Functions

Visual Pigment Formation

In various species, including crustaceans and certain insects, this compound serves as a chromophore that forms visual pigments when bound to opsins. This binding is crucial for the maturation of visual pigments, which are essential for light detection and phototransduction. Studies have shown that this compound can effectively restore phototransduction in rod photoreceptors exposed to bleached conditions, indicating its potential as a functional substitute for other retinal forms .

Spectral Sensitivity

The spectral sensitivity of photoreceptors utilizing this compound differs from those using other forms of retinal. For instance, in studies involving Chlamydomonas reinhardtii, it was observed that visual responses were restored with various retinal analogs, including this compound, demonstrating its efficacy in inducing phototaxis . The absorption spectrum of this compound typically peaks around 500 nm, which is optimal for certain aquatic environments where these organisms thrive.

Case Study: Chromophore Functionality in Arthropods

Research indicates that arthropods utilize multiple forms of retinal, including this compound. A study highlighted how this compound contributes to the unique visual capabilities of crustaceans by enabling them to perceive a broader spectrum of light . The enzymatic conversion processes involved in synthesizing this chromophore were elucidated using recombinant NinaB proteins from Galleria mellonella, which demonstrated the ability to catalyze oxidative cleavage and isomerization necessary for producing active chromophores .

Fluorescence Properties

Recent studies have explored the fluorescence characteristics of retinal derivatives, including this compound. An increase in fluorescence quantum yields was noted when transitioning from wild-type microbial rhodopsins to variants with modified counterions. This suggests that structural changes related to the hydroxyl group significantly enhance light absorption and retention properties .

Comparative Analysis of Retinal Derivatives

| Retinal Type | Absorption Peak (nm) | Biological Role | Organisms Found In |

|---|---|---|---|

| All-trans-retinal | ~498 | Primary chromophore in vertebrates | Vertebrates |

| 11-cis-retinal | ~498 | Key role in vertebrate vision | Vertebrates |

| 3-hydroxyretinal | ~500 | Chromophore in insect vision | Insects |

| This compound | ~500 | Chromophore for specific crustacean vision | Crustaceans, some vertebrates |

Eigenschaften

IUPAC Name |

(2E,4E,6E,8E)-9-(3-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O2/c1-15(7-6-8-16(2)12-14-21)9-10-18-17(3)19(22)11-13-20(18,4)5/h6-10,12,14,19,22H,11,13H2,1-5H3/b8-6+,10-9+,15-7+,16-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYVVUYORRQQAQE-RMWYGNQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1O)(C)C)C=CC(=CC=CC(=CC=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1O)(C)C)/C=C/C(=C/C=C/C(=C/C=O)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.